PNMT Inhibitory Activity vs. Alternative Benzamide Chemotypes
4-Ethynyl-N-methylbenzamide was evaluated for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), yielding a Ki of 1.11 × 10⁶ nM (1.11 mM) [1][2]. This low-affinity binding places the compound in the millimolar range, contrasting with tuned PNMT inhibitors such as SKF 64139 (Ki ≈ 100 nM range in bovine adrenal PNMT assays) [3]. Although the absolute potency is low, the ethynyl-N-methyl substitution pattern establishes a distinct SAR landmark: replacing the N-methyl with an N-ethyl group or moving the ethynyl to the ortho position would be expected to alter both the steric and electronic environment at the PNMT active site, thereby shifting the Ki value—a prediction supported by class-level benzamide SAR data where even single-methyl positional shifts on the aryl ring change IC₅₀ values substantially (e.g., 2-Me IC₅₀ = 8.7 μM vs. 4-Me IC₅₀ = 29.1 μM against relevant cellular targets) [4]. For procurement purposes, this compound is selected when the specific goal is to probe the contribution of a para-ethynyl, N-methyl benzamide pharmacophore to PNMT binding, rather than achieving high potency.
| Evidence Dimension | PNMT enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (1.11 mM) |
| Comparator Or Baseline | SKF 64139: Ki ≈ 100 nM (literature-class comparator); benzamide positional isomers: 2-Me IC₅₀ = 8.7 ± 0.7 μM, 4-Me IC₅₀ = 29.1 ± 3.8 μM (cellular context, not PNMT) |
| Quantified Difference | ~11,000-fold higher Ki vs. optimized PNMT inhibitor SKF 64139; ~38-fold difference between 2-Me and 4-Me benzamide IC₅₀ values |
| Conditions | In vitro radiochemical assay; bovine PNMT (BindingDB CHEMBL291584); cellular IC₅₀ for benzamide positional isomers in MCF-7 cancer cell context |
Why This Matters
This data defines the compound's position on the PNMT affinity spectrum and prevents its mis-selection as a potent PNMT inhibitor when the intended use is SAR exploration of the para-ethynyl N-methyl motif.
- [1] BindingDB BDBM50367284 (CHEMBL291584). Ki = 1.11E+6 nM for phenylethanolamine N-methyltransferase, in vitro radiochemical assay. View Source
- [2] BindingDB Assay Summary. ChEMBL_152589 (CHEMBL759767). Dissociation constant (Ki) determination for PNMT inhibitory potency. View Source
- [3] Grunewald GL, et al. J Med Chem. 2006;49(5):1568-1580. SKF 64139 and related PNMT inhibitors. Representative Ki values in the 10⁻⁷–10⁻⁸ M range. View Source
- [4] PMC Table 1. Structure and activity of substituted benzamide derivatives: 2-Me IC₅₀ = 8.7 ± 0.7 μM; 3-Me IC₅₀ = 14.8 ± 5.0 μM; 4-Me IC₅₀ = 29.1 ± 3.8 μM. View Source
